10-Butyl-10H-phenothiazine
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Overview
Description
10-Butyl-10H-phenothiazine is a derivative of phenothiazine, a well-known heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine and its derivatives are widely recognized for their diverse applications in various fields, including chemistry, biology, and medicine. The addition of a butyl group at the nitrogen atom enhances the compound’s properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Butyl-10H-phenothiazine typically involves the alkylation of phenothiazine. One common method is the reaction of phenothiazine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 10-Butyl-10H-phenothiazine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic ring of the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
10-Butyl-10H-phenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Butyl-10H-phenothiazine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with neurotransmitter receptors, leading to its potential antipsychotic effects. The compound’s ability to undergo redox reactions also makes it a valuable catalyst in chemical processes .
Comparison with Similar Compounds
Phenothiazine: The parent compound, widely used in various applications.
10-Methyl-10H-phenothiazine: Another derivative with a methyl group instead of a butyl group.
10-Phenyl-10H-phenothiazine: A derivative with a phenyl group.
Uniqueness: 10-Butyl-10H-phenothiazine stands out due to the presence of the butyl group, which enhances its lipophilicity and alters its chemical and physical properties. This modification can lead to improved performance in specific applications, such as increased solubility in organic solvents and enhanced interaction with biological targets .
Properties
CAS No. |
5909-56-8 |
---|---|
Molecular Formula |
C16H17NS |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
10-butylphenothiazine |
InChI |
InChI=1S/C16H17NS/c1-2-3-12-17-13-8-4-6-10-15(13)18-16-11-7-5-9-14(16)17/h4-11H,2-3,12H2,1H3 |
InChI Key |
ROSJCZCZPCVEPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
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